1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
1-[1-(2-aminoethyl)piperidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(12)9-4-2-3-6-11(9)7-5-10/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYNWLOTTLBZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-Aminoethyl)piperidin-2-yl)ethan-1-ol, a compound featuring a piperidine scaffold with an aminoethyl substituent, has garnered attention for its potential biological activities. This article delves into its biochemical interactions, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a piperidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The compound may act as a ligand for sigma receptors, which are implicated in pain modulation and neuroprotection .
- Enzyme Interaction : It has been shown to influence the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids that can modulate inflammatory processes .
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest potential applications in treating infections caused by these pathogens .
Anti-inflammatory Effects
In studies involving animal models, the compound has shown promise in reducing inflammation. For instance, it demonstrated significant analgesic effects and reduced inflammatory markers in models of rheumatoid arthritis and acute pancreatitis . The modulation of sEH activity is believed to be a crucial mechanism behind these effects.
Case Studies and Research Findings
- Study on Pain Modulation : A study reported that compounds similar to this compound exhibited superior analgesic effects compared to traditional NSAIDs by lowering prostaglandin levels through sEH inhibition .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various piperidine derivatives and found that those with aminoethyl substitutions had enhanced activity against common bacterial strains, highlighting their potential as therapeutic agents .
- Cancer Research : Recent investigations into piperidine derivatives have suggested their potential use in cancer therapy due to their ability to induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
